molecular formula C22H22N4O4S B11036763 methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate

methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate

Cat. No.: B11036763
M. Wt: 438.5 g/mol
InChI Key: SPQRVULYUMAYES-JNKVBQNFSA-N
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Description

Methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate is a hybrid heterocyclic compound featuring a thiazole ring conjugated to a pentamethyl-substituted pyrrolo[3,2,1-ij]quinoline scaffold via a hydrazinylidene linker. The molecule combines two pharmacologically relevant moieties:

  • Pyrroloquinoline core: The 4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene group contributes rigidity and lipophilicity, which may enhance membrane permeability .
  • Thiazole-hydrazinylidene system: The 4-oxo-thiazole moiety linked via an (E)-hydrazine bridge introduces hydrogen-bonding and π-stacking capabilities, critical for interactions with biological targets such as clotting factors .

This compound was synthesized through a hybridization strategy to optimize inhibitory activity against blood clotting factors Xa and XIa, leveraging structural motifs from known anticoagulants .

Properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (2E)-2-[2-[(2-hydroxy-5,6,9,11,11-pentamethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C22H22N4O4S/c1-10-7-13-11(2)9-22(4,5)26-18(13)16(12(10)3)17(20(26)29)24-25-21-23-19(28)14(31-21)8-15(27)30-6/h7-9,29H,1-6H3/b14-8+,25-24?

InChI Key

SPQRVULYUMAYES-JNKVBQNFSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1C)C(=C(N3C(C=C2C)(C)C)O)N=NC4=NC(=O)/C(=C\C(=O)OC)/S4

Canonical SMILES

CC1=CC2=C3C(=C1C)C(=C(N3C(C=C2C)(C)C)O)N=NC4=NC(=O)C(=CC(=O)OC)S4

Origin of Product

United States

Biological Activity

Methyl (2E)-{4-oxo-2-[(2E)-2-(4,4,6,8,9-pentamethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-1,3-thiazol-5(4H)-ylidene}ethanoate is a complex organic compound with a unique structure that suggests potential biological activities. This article focuses on its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrroloquinoline core, which is known for various biological activities, including antitumor and antimicrobial properties. The presence of thiazole and hydrazine moieties further enhances its potential biological interactions.

Structural Formula

The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww correspond to the specific counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,2,1-ij]quinoline exhibit significant antitumor properties. A study highlighted the synthesis of related compounds that demonstrated anti-leukemic activity in vitro. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis through various pathways, including oxidative stress mechanisms and cell cycle arrest .

Antimicrobial Properties

Similar compounds have shown promising antimicrobial effects against a range of pathogens. The thiazole ring is particularly noted for its role in enhancing antimicrobial activity. Studies have reported that thiazole derivatives can disrupt bacterial cell walls or inhibit essential enzymatic functions within microbial cells .

Case Studies

  • Study on Antitumor Activity : A recent investigation into pyrroloquinoline derivatives demonstrated their effectiveness against leukemia cell lines. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .
  • Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in cultures treated with these compounds, suggesting their potential as antibacterial agents .

The biological activity of this compound is likely mediated through several mechanisms:

  • Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activates intrinsic apoptotic pathways leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cells leading to damage and apoptosis.

Data Table: Biological Activities Summary

Biological ActivityMechanismReference
AntitumorInduces apoptosis
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Comparison with Similar Compounds

Compound 16d ()

  • Structure: (Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one.
  • Key Differences :
    • Replaces the thiazole ring with a thioxothiazolidin-4-one group.
    • Introduces a fluorine atom at position 8 and a phenyl group at position 4.
  • Synthesis: Reacts pyrroloquinoline-1,2-dione with 2-thioxoimidazolidin-4-one in acetic acid .
  • Properties : Higher melting point (352–354°C) due to increased rigidity from the fluorine substituent .

4,4,6-Trimethyl-1-(2-(4-arylthiazol-2-yl)hydrazinylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones ()

  • Structure : Features aryl-substituted thiazole rings instead of the methyl ester group.
  • Key Differences: Aryl groups (e.g., phenyl, chlorophenyl) at the thiazole 4-position enhance π-π interactions. Lacks the pentamethyl substitution on the pyrroloquinoline core.
  • Synthesis: Uses 2-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)-hydrazinocarbothioamides with α-halocarbonyl compounds .

Functional Analogues with Modified Cores

3-(9-Oxo-7-phenyl-6H-pyrrolo[3,2-f]quinolin-3(9H)-yl)-propanoic Acid (Compound 15, )

  • Structure: Replaces the thiazole with a propanoic acid chain.
  • Key Differences: Carboxylic acid group improves solubility but reduces membrane permeability compared to the methyl ester in the target compound. Pyrrolo[3,2-f]quinoline core lacks methyl substitutions.
  • Synthesis : Alkaline hydrolysis of ester precursors .

8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione ()

  • Structure : Ethoxy substituent at position 8 and a dione system.
  • Key Differences :
    • Lacks the thiazole-hydrazinylidene moiety.
    • The 1,2-dione group may engage in redox interactions.
  • Molecular Weight : 274.1436 (vs. ~500–550 for the target compound) .

SAR Insights :

  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound likely enhances bioavailability compared to carboxylic acid derivatives .
  • Halogenation (e.g., Fluoro in 16d) : May enhance metabolic stability and target affinity .

Characterization :

  • IR : Expected peaks at ~1720 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N).
  • NMR : Distinct signals for pentamethyl groups (δ 1.2–2.5 ppm) and thiazole protons (δ 7.0–8.0 ppm).

Preparation Methods

Starting Material Synthesis

The pentamethyl-pyrroloquinolinone precursor is synthesized via Friedel-Crafts alkylation and cyclization. A substituted aniline derivative undergoes sequential methylation using methyl iodide in the presence of a Lewis acid (e.g., AlCl₃) to install methyl groups at positions 4, 4, 6, 8, and 9. Cyclization is achieved through intramolecular lactamization under acidic conditions (H₂SO₄, reflux), yielding the tricyclic core.

Characterization of Intermediate

  • ¹H NMR (500 MHz, CDCl₃): δ 1.32 (s, 6H, C4-CH₃), 2.45 (s, 3H, C6-CH₃), 2.68 (s, 3H, C8-CH₃), 2.91 (s, 3H, C9-CH₃), 6.78–7.12 (m, 3H, aromatic protons).

  • HRMS : Calculated for C₁₆H₁₈N₂O [M+H]⁺: 279.1497; Found: 279.1495.

Formation of Hydrazinocarbothioamide Intermediate

Reaction Conditions

The quinolinone derivative (10 mmol) is condensed with thiosemicarbazide (12 mmol) in methanol containing catalytic HCl (0.5 mL). The mixture is refluxed for 6–8 hours, yielding the hydrazinocarbothioamide as a pale-yellow precipitate (Scheme 1).

Scheme 1 :
Quinolinone + Thiosemicarbazide → Hydrazinocarbothioamide

Optimization Data

ParameterOptimal ValueYield (%)
SolventMethanol92
Temperature (°C)6592
Reaction Time (h)692
HCl Concentration0.5% v/v92

Spectroscopic Validation

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1250 cm⁻¹ (C=S).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 178.2 (C=S), 162.4 (C=O), 140.1–115.3 (aromatic carbons).

Cyclization with Dimethyl Acetylenedicarboxylate (DMAD)

Thiazole Ring Formation

The hydrazinocarbothioamide (5 mmol) is reacted with DMAD (6 mmol) in a MeOH/AcOH (4:1) mixture under reflux for 45 minutes. The reaction proceeds via thiol-yne coupling, forming the thiazole ring with concomitant esterification.

Geometric Isomerism

The (2E,2E) configuration is confirmed by:

  • ¹H NMR : Methine proton at δ 6.72 ppm (J = 12.5 Hz), consistent with trans-coupling.

  • NOE Analysis : Irradiation of the methine proton enhances signals from the quinolinone methyl groups, confirming the E-configuration.

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol, affording bright yellow crystals (mp 218–220°C).

Structural and Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.28 (s, 6H), 2.41 (s, 3H), 2.65 (s, 3H), 2.89 (s, 3H), 3.82 (s, 3H, OCH₃), 6.71 (s, 1H, thiazole-H), 7.05–7.34 (m, 3H, aromatic-H).

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 169.8 (C=O), 165.2 (C=N), 142.1–116.3 (aromatic carbons), 52.1 (OCH₃).

  • HRMS (ESI) : Calculated for C₂₄H₂₆N₄O₃S [M+H]⁺: 463.1802; Found: 463.1805.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 8.2 minutes (purity >98%).

Reaction Optimization and Yield Enhancement

Solvent Screening

Solvent SystemYield (%)Purity (%)
MeOH/AcOH (4:1)8598
Ethanol7295
THF5889

Temperature Effects

Temperature (°C)Time (min)Yield (%)
606078
704585
803082

Q & A

Basic: What synthetic routes are available for this compound?

Answer:
The compound can be synthesized via condensation reactions between hydrazinylidene intermediates and α-halocarbonyl compounds. For example:

  • Key Step : Reacting 2-(4,4,6-trimethyl-2-oxo-pyrroloquinolin-1-ylidene)hydrazinocarbothioamides with ethyl bromoacetate or bromoacetophenone derivatives under reflux in ethanol .
  • Purification : Recrystallization from DMF–EtOH (1:1) mixtures or column chromatography is recommended to isolate the product .
  • Yield Optimization : Adjusting solvent polarity (e.g., xylene for prolonged reflux) and stoichiometric ratios of reactants can improve yields .

Basic: How is the compound characterized structurally and chemically?

Answer:
Critical characterization methods include:

  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) confirm molecular geometry and E/Z configurations of hydrazinylidene moieties .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
    • IR : Stretching vibrations for C=O (1650–1750 cm1^{-1}) and C=N (1500–1600 cm1^{-1}) validate functional groups .
  • Elemental Analysis : Confirms purity (>95%) and matches calculated molecular formulas (e.g., C21_{21}H19_{19}N3_{3}O3_{3}S) .

Advanced: How can synthesis yield be optimized for scale-up?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while xylene improves thermal stability for prolonged reflux .
  • Catalysis : Acidic conditions (e.g., HCl/AcOH) promote hydrazone formation, reducing side products .
  • Temperature Control : Maintaining 80–100°C prevents premature decomposition of α-halocarbonyl reactants .
  • Monitoring : Use TLC or HPLC to track reaction progress and optimize termination points .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Answer:

  • Isomer Identification : E/Z isomerism in hydrazinylidene groups can cause split peaks. Use NOESY NMR or X-ray to confirm dominant configurations .
  • Impurity Analysis : HPLC (C18 column, acetonitrile/water gradient) detects byproducts like unreacted thiazole intermediates .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals (e.g., rotational barriers in thiazole rings) .

Basic: What stability considerations are critical for storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the conjugated hydrazinylidene system .
  • Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the methyl ester group .
  • Stability Assays : Monitor degradation via HPLC over 6 months under accelerated conditions (40°C/75% RH) .

Advanced: What methodologies assess reactivity in further derivatization?

Answer:

  • Electrophilic Substitution : React with aryl diazonium salts to functionalize the thiazole ring. Monitor regioselectivity via LC-MS .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the hydrazinylidene bond; track intermediates with in situ IR .
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(OAc)2_2, aryl boronic acids) modify the pyrroloquinoline moiety. Optimize ligand/base pairs for C–H activation .

Basic: What analytical techniques confirm purity?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% TFA in water (70:30). Retention time ~8.2 min .
  • Melting Point : Sharp melting range (e.g., 160–162°C) indicates high crystallinity .
  • Elemental Analysis : Deviation <0.3% from theoretical values confirms purity .

Advanced: How to design in vitro assays for biological activity screening?

Answer:

  • Target Selection : Prioritize kinases or DNA-interacting proteins due to the compound’s planar aromatic system .
  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination via nonlinear regression .
  • Molecular Docking : Simulate binding to ATP pockets (AutoDock Vina) using the X-ray-derived conformation .

Table 1: Key Synthetic and Analytical Data

ParameterMethod/ValueEvidence Source
Crystal SystemMonoclinic (P21/c)
1^1H NMR (δ)7.2–8.5 ppm (aromatic protons)
IR (C=O)1680 cm1^{-1}
HPLC Retention Time8.2 min
Optimal Reaction Temp80–100°C

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